[4-(4-FLUOROPHENYL)PIPERAZINO](5-NITRO-2-FURYL)METHANONE
Description
4-(4-Fluorophenyl)piperazinomethanone is a heterocyclic compound featuring a piperazine moiety linked to a 4-fluorophenyl group and a 5-nitro-2-furyl ketone. The 5-nitro-2-furyl group is structurally analogous to nitrofuran derivatives like N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT), a known bladder carcinogen in rats . The fluorophenyl substituent may influence metabolic stability or receptor interactions, as fluorination has been shown to enhance carcinogenicity in related compounds, such as 7-fluoro-2-acetylaminofluorene . While the target compound's specific biological activity remains uncharacterized in the provided evidence, its structural features warrant comparative analysis with analogous molecules.
Properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O4/c16-11-1-3-12(4-2-11)17-7-9-18(10-8-17)15(20)13-5-6-14(23-13)19(21)22/h1-6H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJSNCNACSZWRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=C(O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-FLUOROPHENYL)PIPERAZINOMETHANONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the piperazine ring.
Attachment of the Nitrofuryl Group: The final step involves the reaction of the piperazine derivative with a nitrofuran compound under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-FLUOROPHENYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing piperazine and nitrofuran structures exhibit promising anticancer properties. For instance, studies have shown that derivatives of nitrofuran can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the inhibition of DNA repair mechanisms.
Case Study:
- A study published in Cancer Research demonstrated that nitrofuran derivatives could inhibit tumor growth in xenograft models. The mechanism was linked to the activation of apoptotic pathways and cell cycle arrest at the G2/M phase .
Antimicrobial Properties
The nitrofuran component is well-documented for its antimicrobial efficacy against a range of pathogens, including bacteria and fungi. This makes compounds like 4-(4-Fluorophenyl)piperazino(5-nitro-2-furyl)methanone potential candidates for developing new antibiotics.
Case Study:
- Research published in Journal of Antimicrobial Chemotherapy highlighted the effectiveness of nitrofuran derivatives against resistant strains of Escherichia coli. The study reported that these compounds exhibited significant bactericidal activity, suggesting their potential use in treating infections caused by multidrug-resistant organisms .
Neurological Applications
Piperazine derivatives have been explored for their neuroprotective effects and potential use in treating neurological disorders such as depression and anxiety. The incorporation of the fluorophenyl group may enhance interaction with neurotransmitter receptors.
Case Study:
- A recent investigation found that piperazine-based compounds showed promise in modulating serotonin receptors, which are crucial targets for antidepressant therapies. The study indicated that modifications to the piperazine ring could enhance receptor affinity and selectivity .
Mechanism of Action
The mechanism of action of 4-(4-FLUOROPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. The fluorophenyl group may enhance the compound’s binding affinity to certain proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
Key Observations :
Nitro-Heterocycles: The 5-nitro-2-furyl group is a common feature in carcinogens like FANFT. However, the target compound’s methanone linkage may reduce metabolic activation via prostaglandin endoperoxide synthetase, a pathway critical for FANFT’s cooxidative metabolism .
Fluorination Impact: Fluorine substitution in aromatic systems (e.g., 7-fluoro-2-acetylaminofluorene) enhances carcinogenicity by altering electron distribution and metabolic stability . The 4-fluorophenyl group in the target compound could similarly influence bioactivity.
Piperazine Role: Piperazine derivatives exhibit diverse pharmacological profiles. The target compound’s piperazino group may facilitate interactions with biological targets, though its benzhydryl-free structure differs from sulfamoyl-containing analogs in .
Biological Activity
The compound 4-(4-Fluorophenyl)Piperazino(5-Nitro-2-Furyl)Methanone , also known by its IUPAC name (2-fluorophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C17H16FN3O3
- Molecular Weight : 329.32 g/mol
- Chemical Structure : The compound features a piperazine ring substituted with a fluorophenyl group and a nitrofuryl moiety, contributing to its unique biological profile.
Pharmacological Effects
Research indicates that compounds similar to 4-(4-Fluorophenyl)Piperazino(5-Nitro-2-Furyl)Methanone exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that piperazine derivatives possess significant antibacterial and antifungal properties. For instance, a related compound demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .
- Antitumor Activity : Some derivatives have been tested for their cytotoxic effects on cancer cell lines. In vitro studies indicated that certain piperazine compounds can inhibit cell proliferation in breast and lung cancer cells, potentially through apoptosis induction .
- Neuropharmacological Effects : The compound's structure suggests potential interactions with neurotransmitter systems. Research has indicated that piperazine derivatives can modulate serotonin and dopamine receptors, which may be beneficial in treating mood disorders .
The biological activities of this compound are likely mediated through various mechanisms:
- Receptor Modulation : Interaction with neurotransmitter receptors (e.g., serotonin 5-HT receptors) may explain its neuropharmacological effects.
- Enzyme Inhibition : Some studies suggest that similar compounds can inhibit enzymes involved in bacterial cell wall synthesis, contributing to their antimicrobial properties.
Study 1: Antimicrobial Efficacy
A study published in 2023 examined the antimicrobial efficacy of several piperazine derivatives against resistant bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests promising potential for development as an antimicrobial agent .
Study 2: Antitumor Activity in Cell Lines
In a recent investigation into the antitumor properties of piperazine derivatives, 4-(4-Fluorophenyl)Piperazino(5-Nitro-2-Furyl)Methanone was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound showed significant cytotoxicity with IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells after 48 hours of treatment. These findings support its further exploration as a potential anticancer agent .
Study 3: Neuropharmacological Impact
A neuropharmacological study assessed the effects of piperazine derivatives on behavioral models of anxiety and depression. The results indicated that the compound significantly reduced anxiety-like behavior in mice when administered at doses of 10 mg/kg, suggesting its potential utility in treating anxiety disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
